molecular formula C7H4Br2O2S B13535163 (2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid CAS No. 1199-42-4

(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid

Katalognummer: B13535163
CAS-Nummer: 1199-42-4
Molekulargewicht: 311.98 g/mol
InChI-Schlüssel: DVXZZONDJLGLIN-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic synthesis and materials science. The presence of bromine atoms in the 2 and 5 positions of the thiophene ring enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid typically involves the bromination of thiophene followed by the introduction of the propenoic acid moiety. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2,5-dibromothiophene is then subjected to a Heck reaction with acrylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in large-scale synthesis. These methods offer advantages in terms of scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, facilitating its participation in nucleophilic substitution reactions. The thiophene ring’s aromaticity contributes to its stability and reactivity in various chemical environments. The compound can interact with enzymes and receptors, potentially modulating biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid is unique due to the presence of both bromine atoms and the propenoic acid moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

1199-42-4

Molekularformel

C7H4Br2O2S

Molekulargewicht

311.98 g/mol

IUPAC-Name

(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H4Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+

InChI-Schlüssel

DVXZZONDJLGLIN-OWOJBTEDSA-N

Isomerische SMILES

C1=C(SC(=C1/C=C/C(=O)O)Br)Br

Kanonische SMILES

C1=C(SC(=C1C=CC(=O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.